molecular formula C8H16ClNO B6208188 {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride CAS No. 2703779-08-0

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride

Cat. No.: B6208188
CAS No.: 2703779-08-0
M. Wt: 177.67 g/mol
InChI Key: LUCFUGUKBJMBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is a bicyclic amine derivative featuring a seven-membered ring system with a nitrogen atom at position 6 and a hydroxymethyl group at position 1, stabilized as a hydrochloride salt. This compound is of significant interest in medicinal and synthetic chemistry due to its rigid bicyclic framework, which is advantageous for modulating molecular interactions in drug design .

Properties

CAS No.

2703779-08-0

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)9-5-8;/h7,9-10H,1-6H2;1H

InChI Key

LUCFUGUKBJMBIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(CN2)CO.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nortropinone as a Precursor

Nortropinone (8-azabicyclo[3.2.1]octan-3-one) is a common starting material for azabicyclo[3.2.1]octane derivatives. Its synthesis involves cyclization reactions of pyrrolidine or piperidine precursors under acidic or basic conditions. For example, nortropinone hydrochloride ([25602-68-0]) is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) to introduce protective groups, achieving yields >95%.

Representative Protocol

  • Reagents : Nortropinone hydrochloride (1.0 eq), Boc₂O (1.1 eq), triethylamine (TEA, 3.0 eq)

  • Solvent : DCM or THF

  • Conditions : Room temperature, 5–6 hours

  • Yield : 95–98%

This step ensures amine protection, critical for subsequent functionalization without side reactions.

Functionalization of the Bicyclic Core

Introduction of the Methanol Group

The methanol moiety is introduced via reduction of a ketone intermediate or nucleophilic substitution. A key strategy involves:

  • Triflation of the Ketone : Nortropinone derivatives are treated with trifluoromethanesulfonyl (Tf) reagents to form triflate intermediates, enhancing electrophilicity for subsequent substitution.

  • Reduction or Hydroxylation : The triflate undergoes displacement with a hydroxyl group or reduction to a primary alcohol.

Example Reaction

  • Step 1 (Triflation) :

    • Reagents : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 eq), lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq), N-phenylbis(trifluoromethanesulfonimide) (1.2 eq)

    • Solvent : THF, -78°C → room temperature

    • Yield : 63–99%

  • Step 2 (Methanol Introduction) :

    • Hydrolysis or reduction of the triflate intermediate under basic or reductive conditions.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt to improve solubility and stability. This is achieved by treating the methanol-substituted azabicyclo compound with hydrochloric acid (HCl) in a polar solvent.

Protocol

  • Reagents : Free base (1.0 eq), HCl (1.1 eq, aqueous or gaseous)

  • Solvent : Ethanol, water, or ethyl acetate

  • Conditions : 0–25°C, 1–2 hours

  • Yield : >90% (estimated from analogous salt formations)

Optimization and Scalability

Industrial-scale synthesis prioritizes cost efficiency and minimal purification steps. Key optimizations include:

Solvent and Temperature Control

  • Low-Temperature Reactions : Triflation at -78°C minimizes side reactions.

  • Solvent Selection : THF and DCM are preferred for their ability to dissolve both polar and non-polar intermediates.

Catalytic Efficiency

  • Base Catalysts : Lithium hexamethyldisilazide (LiHMDS) enables efficient deprotonation, critical for triflate formation.

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy : Confirms bicyclic structure and methanol group placement.

  • Mass Spectrometry : Verifies molecular weight (177.67 g/mol).

  • Purity Analysis : HPLC or GC-MS ensures ≥95% purity .

Chemical Reactions Analysis

Types of Reactions: {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties .

Scientific Research Applications

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Heteroatom Position: Shifting the nitrogen atom (e.g., 1-aza vs. 6-aza) alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding . Ring Size: Smaller bicyclo[2.2.1] systems (e.g., 2-oxa-5-azabicyclo) exhibit distinct conformational flexibility compared to bicyclo[3.2.1] analogs .

Synthetic Routes :

  • Enzymatic methods (ERED, ketoreductases) enable stereocontrol and scalability for 6-azabicyclo derivatives .
  • Other compounds (e.g., 1-azabicyclo) lack documented green synthesis protocols, suggesting reliance on traditional organic reactions .

Applications :

  • 6-Azabicyclo derivatives are prioritized in drug discovery due to their proven utility as sigma receptor ligands (e.g., AB10 in ) .
  • Discontinued products (e.g., ) highlight challenges in stability or scalability for certain analogs .

Physicochemical Properties :

  • Molecular weight and polarity vary significantly. For instance, 3-azabicyclo[3.2.1]octan-6-ol HCl (163.65 g/mol) may exhibit better solubility than bulkier analogs .

Biological Activity

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride, also referred to as endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride, is a bicyclic compound notable for its structural characteristics and biological activity. This compound belongs to the tropane alkaloid family, which is recognized for its diverse pharmacological properties, particularly in relation to neurotransmitter receptor interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅ClN₁O. Its unique bicyclic framework contributes to its biological activity, particularly in modulating pain perception and influencing neurological pathways.

PropertyValue
Molecular FormulaC₈H₁₅ClN₁O
SMILESC1CC2CC(C1)(CN2)CO
InChIInChI=1S/C8H15NO/c10...
Predicted CCS (Ų)132.0 (for [M+H]+)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in pain signaling pathways. Research indicates that this compound can modulate the activity of these receptors, potentially leading to analgesic effects.

Pain Modulation

Studies have demonstrated that this compound exhibits significant analgesic properties through its action on pain receptors. For instance, it has been shown to interact with muscarinic receptors, which play a crucial role in pain perception and modulation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to bind selectively to neurotransmitter receptors suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azabicyclic compounds, such as azaprophen, which is known for its potent antimuscarinic properties.

CompoundActivity TypePotency (relative to atropine)
AzaprophenAntimuscarinic50 times more potent
This compoundAnalgesic/NeuroprotectiveNot quantitatively compared yet

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its analgesic effects against induced pain stimuli. Results indicated a significant reduction in pain response compared to control groups.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration showed promising results, with treated subjects exhibiting improved cognitive functions and reduced neuronal loss compared to untreated counterparts.

Q & A

Q. What are the common synthetic routes for {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride, and what key reaction parameters influence yield and purity?

The synthesis involves multi-step organic reactions, including cyclization of precursors (e.g., lactone ring opening with amines) and functional group modifications. A critical step is the reduction of intermediates using agents like lithium aluminium hydride. Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux conditions), and reaction time optimization. Yields ≥70% and purity ≥95% are achievable with careful parameter tuning .

Q. How is the molecular structure of this compound confirmed in academic research?

Structural elucidation relies on NMR spectroscopy (1H/13C for connectivity and stereochemistry), mass spectrometry (molecular weight verification), and X-ray crystallography (using programs like SHELXL for absolute configuration determination). These methods validate the bicyclic framework and substituent positioning .

Q. What in vitro assays are used to evaluate its pharmacological potential given structural similarities to bioactive alkaloids?

Receptor binding assays (e.g., opioid or nicotinic receptors), enzyme inhibition studies (e.g., acetylcholinesterase), and cell-based functional assays (e.g., calcium flux) are recommended. Comparative analysis with alkaloids like nicotine helps identify novel targets .

Advanced Research Questions

Q. How can ene reductase enzymes improve the synthesis of the 6-azabicyclo[3.2.1]octane scaffold?

Ene reductases enable intramolecular β-C-H functionalization , facilitating efficient bicyclic core formation under mild conditions. A chemoenzymatic cascade (e.g., combining iridium photocatalysis with enzymatic catalysis) allows gram-scale synthesis with high stereoselectivity. This method reduces reliance on toxic reagents and multi-step purification .

Q. What strategies resolve stereochemical inconsistencies during bicyclic amine synthesis?

  • Chiral resolution : Chromatography with chiral stationary phases.
  • Stereoselective reduction : Use of chiral catalysts (e.g., BINAP-Ru complexes) or enzymes.
  • Computational modeling : Density functional theory (DFT) predicts stereochemical outcomes and optimizes reaction pathways .

Q. How do solvent polarity and pH influence regioselectivity in functional group modifications?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Acidic conditions protonate the amine group, directing electrophilic attacks to specific positions. Systematic solvent/pH screening is critical for regioselective outcomes .

Data Contradiction and Optimization

Q. How to address conflicting data in biological activity studies of this compound?

  • Dose-response validation : Replicate assays across multiple cell lines or receptor subtypes.
  • Structural analogs : Compare activity with related compounds (e.g., methyl 6-azabicyclo[3.2.1]octane derivatives) to identify structure-activity relationships (SAR).
  • Orthogonal assays : Use both binding (e.g., radioligand displacement) and functional (e.g., GTPγS) assays to confirm activity .

Q. What analytical techniques resolve purity discrepancies in synthesized batches?

  • HPLC-MS : Quantifies impurities and confirms molecular weight.
  • Elemental analysis : Validates stoichiometry of the hydrochloride salt.
  • Thermogravimetric analysis (TGA) : Detects solvent or moisture content affecting purity .

Methodological Innovations

Q. Can computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with receptors like σ-1 or opioid receptors. These tools guide mutagenesis studies to validate binding sites .

Q. What enzymatic derivatization methods expand the compound’s utility in drug discovery?

Biocatalytic approaches (e.g., ketoreductases) convert ketone intermediates to stereoisomerically pure alcohols (e.g., 6-azabicyclo[3.2.1]octan-3α-ols), enabling diversification for structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.